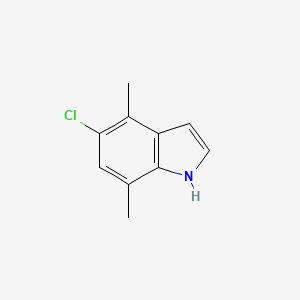

5-Chloro-4,7-dimethyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10ClN |

|---|---|

Molecular Weight |

179.64 g/mol |

IUPAC Name |

5-chloro-4,7-dimethyl-1H-indole |

InChI |

InChI=1S/C10H10ClN/c1-6-5-9(11)7(2)8-3-4-12-10(6)8/h3-5,12H,1-2H3 |

InChI Key |

VNRJYGVWCMDQPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1NC=C2)C)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 4,7 Dimethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Frameworks (¹H NMR, ¹³C NMR)

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 5-Chloro-4,7-dimethyl-1H-indole, are not available in the reviewed literature. This information is crucial for mapping the proton and carbon framework of the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis for Functional Group Identification

Detailed Fourier Transform Infrared (FT-IR) spectral data for this compound, which would identify its functional groups through characteristic vibrational frequencies (ν) in cm⁻¹, could not be located.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties and Chromophoric Analysis

Information regarding the Ultraviolet-Visible (UV-Vis) absorption maxima (λmax) and molar absorptivity (ε) for this compound is not present in the available sources. This data is necessary to describe the electronic transition properties and chromophoric system of the compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

The precise molecular mass of this compound as determined by High-Resolution Mass Spectrometry (HRMS), which would confirm its elemental composition, has not been published in the searched scientific databases.

X-ray Crystallography for Definitive Solid-State Structural Geometry and Conformation

There are no published X-ray crystallography studies for this compound. Consequently, critical data regarding its crystal system, space group, unit-cell dimensions, and specific bond lengths and angles, which define its definitive solid-state geometry, are unavailable.

Chemical Reactivity and Transformational Pathways of 5 Chloro 4,7 Dimethyl 1h Indole

Electronic and Steric Influences of Chlorine and Methyl Substituents on Indole (B1671886) Reactivity

The indole ring is an electron-rich aromatic system, making it prone to electrophilic attack. The substituents at the C-4, C-5, and C-7 positions modulate this inherent reactivity.

Electronic Effects:

Methyl Groups (C-4 and C-7): The methyl groups at the 4 and 7-positions are electron-donating through an inductive effect (+I) and hyperconjugation. This increases the electron density of the benzene (B151609) ring, thereby activating it towards electrophilic substitution.

Steric Effects:

The methyl groups at the C-4 and C-7 positions introduce steric hindrance, which can influence the approach of reagents. nih.gov This is particularly relevant for reactions at the neighboring positions. For instance, the C-4 methyl group can sterically hinder attack at the C-3 position, a typically reactive site in indoles.

Regioselectivity in Electrophilic Aromatic Substitution Reactions of Halogenated and Alkylated Indoles

Electrophilic aromatic substitution (EAS) is a fundamental reaction of indoles. nih.govmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com The position of substitution is governed by the electronic and steric properties of the substituents on the indole ring.

For 3,5-unsubstituted, 4-substituted indoles, there are two primary sites for ring closure in cyclization reactions involving electrophilic aromatic substitution: the C3 and C5 positions. beilstein-journals.org The regioselectivity of these reactions is often high. beilstein-journals.org Generally, if the indole's benzene ring lacks an electron-donating group, cyclization tends to occur at the C3 position, especially when forming a ring larger than six members. beilstein-journals.org Conversely, C5 regioselective cyclization is favored in other scenarios. beilstein-journals.org

In the case of 5-Chloro-4,7-dimethyl-1H-indole, the directing effects of the substituents must be considered:

Pyrrole (B145914) Ring vs. Benzene Ring: The pyrrole ring of indole is significantly more electron-rich and thus more reactive towards electrophiles than the benzene ring. stackexchange.com Therefore, electrophilic attack preferentially occurs on the pyrrole moiety.

C-3 Position: The C-3 position is the most common site for electrophilic attack on the indole ring due to the stability of the resulting cationic intermediate, which preserves the aromaticity of the benzene ring. stackexchange.com

Influence of Substituents: The electron-donating methyl groups at C-4 and C-7 enhance the nucleophilicity of the benzene ring, but the primary site of electrophilic attack remains the C-3 position of the pyrrole ring. However, the chlorine at C-5 deactivates the benzene ring towards electrophilic substitution.

Nucleophilic Substitution Reactions at the Halogenated Position (C-5)

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like the 5-chloro position in this indole is generally difficult. youtube.comnih.gov These reactions typically require either strong activation by electron-withdrawing groups positioned ortho or para to the leaving group, or harsh reaction conditions.

In the context of this compound, the molecule lacks strong electron-withdrawing groups in the appropriate positions to facilitate a standard SNAr reaction at C-5 under mild conditions. However, nucleophilic substitution at other positions of the indole ring can occur under specific conditions. For instance, reactions of 1-hydroxyindoles with indole in formic acid can lead to the formation of 1-(indol-3-yl)indoles, suggesting a nucleophilic substitution on the nitrogen atom. clockss.org

Oxidation and Reduction Chemistry of the Indole Nucleus

The electron-rich indole nucleus is susceptible to oxidation. wikipedia.org Simple oxidizing agents can selectively oxidize indole to form oxindole. wikipedia.org The oxidation of the indole nucleus of 5-hydroxytryptamine leads to the formation of pigments. nih.gov Cytochrome P450 enzymes can also catalyze the oxidation of indole to various products, including indoxyl, isatin, and oxindole. nih.gov One-electron oxidation of indoles leads to the formation of indolyl radicals. acs.org

Conversely, the indole nucleus is generally resistant to reduction by nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). bhu.ac.in However, the benzene ring can be reduced under specific conditions, such as with lithium in liquid ammonia (B1221849), to yield 4,7-dihydroindole. bhu.ac.in The heterocyclic ring can be reduced using acidic reagents like zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid to give indoline (B122111). bhu.ac.in

Transition Metal-Catalyzed Functionalization Reactions of the Indole Ring System

Transition metal catalysis offers powerful methods for the functionalization of the indole ring system, enabling the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Palladium-Mediated Cross-Coupling and Dearomatization Processes

Palladium-catalyzed cross-coupling reactions are versatile tools for C-C bond formation. rsc.orgyoutube.comyoutube.com These reactions typically involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to afford the coupled product. youtube.comnih.gov For this compound, the C-5 chloro substituent can potentially participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various substituents at this position.

Palladium catalysis is also instrumental in the dearomatization of indoles, converting the planar indole ring into a three-dimensional indoline scaffold. nih.gov This can be achieved through processes like palladium-catalyzed dearomative carbonylation of N-(2-bromobenzoyl)indoles. nih.govacs.org Another approach involves the palladium-catalyzed dearomatization of indoles with alkynes to construct spirocyclohexaneindolenines. acs.org Furthermore, a palladium-catalyzed carbonylative dearomatization of indoles using a safe CO source has been developed to produce carbonyl-containing spiroindolenines. rsc.org

Gold-Catalyzed Transformations

Homogeneous gold catalysis has become a powerful method for indole functionalization. unimi.it Gold catalysts can activate alkynes and other π-systems towards nucleophilic attack by the electron-rich indole ring. nih.gov This has been exploited in various transformations, including the hydroarylation of alkenes and the synthesis of indolyl-acrylates. unimi.it Gold-catalyzed reactions can also lead to the formation of complex polycyclic indole derivatives through tandem and cascade reactions. unimi.it For instance, gold-catalyzed cascade cyclization of aniline (B41778) derivatives bearing a conjugated diyne moiety can produce indole fused with a seven-membered ring. acs.org

Iron-Catalyzed C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient strategy for the synthesis of complex molecules. In recent years, iron catalysis has emerged as a cost-effective and environmentally benign alternative to precious metal catalysts for these transformations.

Research has demonstrated the utility of iron catalysts in the C-H functionalization of indoles. nankai.edu.cnmdpi.com For instance, iron complexes have been successfully employed to catalyze the reaction of indoles with α-aryl-α-diazoesters, leading to the formation of α-aryl-α-indolylacetates in high yields under mild conditions. nankai.edu.cn This transformation is significant as the resulting products are key intermediates in the synthesis of various bioactive compounds. nankai.edu.cn Mechanistic studies suggest that the reaction proceeds through the formation of an iron carbene complex, followed by nucleophilic attack by the indole and a subsequent proton transfer. mdpi.com

The electronic properties of the indole ring play a crucial role in the outcome of these reactions. The presence of an electron-withdrawing group, such as a chloro substituent at the 5-position of the indole ring, has been observed to have a negligible effect on the reaction, with the corresponding functionalized products being isolated in high yields. nankai.edu.cn This is particularly relevant for this compound, suggesting its amenability to such iron-catalyzed C-H functionalization reactions. In contrast, electron-donating groups on the indole ring can significantly reduce the reaction rate and yield. nankai.edu.cn

Iron-catalyzed C-H alkylation of indoles with unactivated alkenes has also been developed, offering a regioselective and additive-free approach to synthesizing alkylated indoles. rsc.org This method is compatible with a range of functional groups, including chloro substituents, and proceeds with anti-Markovnikov selectivity. rsc.org The proposed mechanism involves the activation of the indole C-H bond at an Fe(0) center, followed by the insertion of the alkene into the Fe-H bond and reductive elimination. rsc.org

Furthermore, iron-N-heterocyclic carbene (NHC) catalytic systems have been developed for the directed C2-alkylation and alkenylation of indoles. acs.org These reactions, which proceed via an imine-directed C-H activation, involve the oxidative addition of the C-H bond to the iron center. acs.org

Table 1: Iron-Catalyzed C-H Functionalization of Indole Derivatives

| Catalyst System | Reactant | Product Type | Key Features |

|---|---|---|---|

| Iron/Spiro Bisoxazoline Ligands | Indoles, α-Aryl-α-diazoesters | α-Aryl-α-indolylacetates | Asymmetric functionalization, high yields. nankai.edu.cn |

| Iron(III) salt/Imidazolinium salt/Grignard reagent | Indoles, Vinylarenes/Alkynes | C2-Alkylated/Alkenylated indoles | Directed C-H activation, exclusive regioselectivity. acs.org |

| Fe(0) Complex | Indoles, Unactivated alkenes | C2-Alkylated indoles | Additive-free, anti-Markovnikov selectivity. rsc.orgnih.gov |

Stereoselective Transformations and Indole Dearomatization Strategies

The development of stereoselective methods for the functionalization of indoles is of paramount importance for the synthesis of chiral drugs and natural products. This section explores asymmetric C-H functionalization and strategies for the dearomatization of the indole ring to create three-dimensional structures.

The challenge of achieving high enantioselectivity in C-H functionalization reactions is a significant area of research. In the context of iron catalysis, the use of chiral ligands is a key strategy. For the C-H functionalization of indoles with diazo compounds, iron complexes of chiral spiro bisoxazolines have been shown to induce asymmetry, albeit with moderate enantiomeric excesses (up to 78% ee). nankai.edu.cn This demonstrates the potential for developing more selective iron-based catalysts for the asymmetric functionalization of indoles like this compound.

While rhodium catalysts have often been the benchmark for high enantioselectivity in such transformations, the development of efficient and selective iron catalysts remains a highly desirable goal. nankai.edu.cn The electronic nature of the indole substrate can influence the stereoselectivity of these reactions. researchgate.net

Indole dearomatization strategies provide a powerful means to access three-dimensional indoline scaffolds, which are prevalent in many natural products and pharmaceuticals. These transformations disrupt the planar aromatic system of the indole ring, creating stereocenters and complex molecular architectures.

While specific examples of dearomatization of this compound are not detailed in the provided search results, general strategies for indole dearomatization are well-established and could be applicable. These methods often involve reactions that functionalize the C2 and C3 positions of the indole ring, leading to the formation of sp³-hybridized centers. For instance, rhodium-catalyzed oxidative annulation of 2- or 7-arylindoles with alkenes or alkynes can lead to the formation of polycyclic structures containing a dearomatized indole core. nih.gov

Furthermore, rhodium(II)-catalyzed reactions of N-H free indoles with diazo compounds can lead to C6-alkylation, a process that proceeds through a dearomatized zwitterionic intermediate. snnu.edu.cn This type of remote C-H functionalization highlights the potential for accessing diverse substitution patterns on the indole ring, which can be precursors for further dearomatizing transformations.

Computational and Theoretical Investigations of 5 Chloro 4,7 Dimethyl 1h Indole

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for determining the ground-state electronic structure and equilibrium geometry of molecules. nih.gov By approximating the many-electron Schrödinger equation, DFT methods, particularly those using hybrid functionals like B3LYP or PBE0 combined with appropriate basis sets (e.g., 6-311++G(d,p)), can predict molecular geometries with high accuracy. researchgate.nettandfonline.com

For 5-Chloro-4,7-dimethyl-1H-indole, a DFT geometry optimization would start with an initial guess of the structure and iteratively solve for the minimum energy conformation. The resulting optimized structure would provide precise data on bond lengths, bond angles, and dihedral angles. The indole (B1671886) core is expected to be largely planar. The chlorine atom at the C5 position and the methyl groups at C4 and C7 will influence the electronic distribution and may cause minor steric-induced deviations from planarity.

Table 1: Predicted Geometrical Parameters for the Indole Core of this compound Based on DFT Studies of Related Indoles This table presents typical bond lengths and angles for the indole scaffold. Actual values for the target compound would be refined by specific DFT calculations.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| N1–C2 | 1.37 |

| C2–C3 | 1.38 |

| C3–C3a | 1.45 |

| N1–C7a | 1.39 |

| C4–C5 | 1.39 |

| C5–C6 | 1.40 |

| C6–C7 | 1.39 |

| C7–C7a | 1.40 |

| Bond Angles (°) | |

| C7a–N1–C2 | 109.0 |

| N1–C2–C3 | 110.0 |

| C2–C3–C3a | 107.0 |

| C4–C5–C6 | 120.0 |

| C5–C6–C7 | 121.0 |

| C6–C7–C7a | 118.0 |

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the primary orbital for accepting electrons, reflecting electrophilic character. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity. frontiersin.org A small gap suggests the molecule is more reactive and can be easily excited.

For this compound, the HOMO is expected to be a π-orbital distributed primarily over the indole ring, characteristic of aromatic systems. The LUMO will likely be a π*-antibonding orbital. The substituents significantly modulate these orbitals. The electron-donating methyl groups at C4 and C7 would raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted indole. The electron-withdrawing chlorine atom at C5 would lower the energy of both the HOMO and LUMO. The net effect on the HOMO-LUMO gap would depend on the relative magnitudes of these shifts.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These descriptors quantify the molecule's resistance to change in its electron distribution (hardness) and its ability to accept electrons (electrophilicity).

Table 2: Representative FMO Data and Global Reactivity Descriptors Based on Related Indole Compounds Values are illustrative and based on DFT calculations (e.g., B3LYP/6-311++G(d,p)) found in the literature for indole derivatives. nih.govfrontiersin.org

| Parameter | Representative Value |

|---|---|

| EHOMO | -5.2 to -5.6 eV |

| ELUMO | -0.6 to -0.9 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 to 4.8 eV |

| Chemical Hardness (η) | 2.2 to 2.4 eV |

| Electrophilicity Index (ω) | 1.6 to 2.0 eV |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule. deeporigin.comchemrxiv.org An MEP map illustrates the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net These regions are typically color-coded, with red representing the most negative potential (sites for electrophilic attack) and blue representing the most positive potential (sites for nucleophilic attack). Green and yellow indicate regions of neutral or intermediate potential.

For an indole derivative, the MEP map would show a significant region of negative potential (red) over the pyrrole (B145914) ring, particularly around the C3 position, which is known to be the most nucleophilic site in indoles. researchgate.netnih.gov The area around the acidic N-H proton would exhibit a positive potential (blue).

In this compound, the substituents would further modulate this map. The electron-donating methyl groups at C4 and C7 would enhance the negative potential on the adjacent benzene (B151609) ring carbons. The electronegative chlorine atom at C5 would create a region of less negative or even slightly positive potential in its immediate vicinity, while withdrawing density from the ring system. The MEP map would thus provide a clear, intuitive picture of where electrophiles (like in halogenation or nitration) and nucleophiles would preferentially interact with the molecule.

Theoretical Prediction of Spectroscopic Properties (e.g., FT-IR, UV-Vis by TD-DFT)

Computational methods can accurately predict spectroscopic properties, aiding in the interpretation of experimental data.

FT-IR Spectroscopy: Vibrational frequencies can be calculated using DFT by computing the second derivatives of the energy with respect to atomic displacements. These theoretical frequencies correspond to the normal modes of vibration. A comparison between the calculated and experimental FT-IR spectra can confirm the molecular structure and the presence of specific functional groups. researchgate.netmdpi.com For this compound, key predicted vibrations would include the N-H stretching frequency, aromatic C-H stretches, C=C ring stretches, and vibrations associated with the C-Cl and C-CH₃ bonds. researchgate.net

Table 3: Predicted Characteristic FT-IR Vibrational Frequencies (cm⁻¹) for this compound Based on DFT calculations and experimental data for substituted indoles. researchgate.netresearchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N–H stretch | ~3450-3500 | Sharp, characteristic of the pyrrole amine |

| Aromatic C–H stretch | ~3050-3150 | Stretching of C-H bonds on the rings |

| Aliphatic C–H stretch | ~2900-3000 | Stretching of C-H bonds in methyl groups |

| C=C stretch | ~1580-1620 | Aromatic ring skeletal vibrations |

| C–N stretch | ~1250-1300 | Stretching of the C-N bonds in the ring |

| C–Cl stretch | ~700-800 | Stretching of the carbon-chlorine bond |

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. mdpi.commdpi.com The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net Indole and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to π→π* transitions. chemrxiv.org The position and intensity of these bands are sensitive to substitution on the indole ring. For this compound, the combination of electron-donating (methyl) and electron-withdrawing (chloro) groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. chemrxiv.org

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound via TD-DFT Illustrative values based on TD-DFT studies of similar indole derivatives in a nonpolar solvent. mdpi.comresearchgate.net

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Description |

|---|---|---|---|

| S₀ → S₁ | ~280-295 | ~0.10-0.15 | π→π* transition (¹Lb band) |

| S₀ → S₂ | ~260-275 | ~0.20-0.30 | π→π* transition (¹La band) |

Conformational Analysis and Molecular Dynamics Simulations of Substituted Indoles

Molecular Dynamics (MD) simulations provide a more dynamic picture of molecular behavior. uchicago.edu By solving Newton's equations of motion for all atoms over time, MD simulations can model the molecule's movement and interactions in various environments, such as in a solvent or bound to a biological target like an enzyme. nih.gov An MD simulation of this compound could reveal how it interacts with water molecules, how it might partition between different phases, or how its structure fluctuates over time at a given temperature. Such simulations are crucial for understanding how a molecule behaves in a realistic biological or chemical system.

In Silico Approaches for Predicting Chemical Interactions and Reaction Pathways

Computational chemistry is invaluable for investigating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify transition states—the highest energy points along a reaction coordinate—and calculate the activation energy barriers. This information helps predict the feasibility and regioselectivity of a reaction.

For this compound, in silico methods can be used to predict the outcomes of various reactions. A key reaction for indoles is electrophilic aromatic substitution. Computational models can confirm that the C3 position is the most kinetically favored site for attack due to the lowest activation energy barrier. nih.gov However, the substitution pattern on the benzene ring (a chloro group at C5 and methyl groups at C4 and C7) will also influence reactivity at other positions. DFT calculations can be used to model the intermediates (e.g., sigma complexes) for electrophilic attack at each possible site (C2, C3, C6) to determine the most likely product. These methods have been successfully applied to understand the regioselectivity of complex transformations like Heck reactions and chlorinations on the indole scaffold. organic-chemistry.orgrsc.org

Synthesis and Characterization of Analogues and Higher Derivatives of 5 Chloro 4,7 Dimethyl 1h Indole

Systematic Exploration of Halogenation and Alkylation Patterns on the Indole (B1671886) Core

The functionalization of the 5-Chloro-4,7-dimethyl-1H-indole core through additional halogenation and alkylation introduces further diversity, allowing for the fine-tuning of molecular properties.

Halogenation: The introduction of additional halogen atoms onto the indole scaffold can be achieved through various methods. Electrophilic halogenation using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) is a common strategy. nih.gov For instance, the synthesis of 5-chloro-4-fluoro-1H-indole derivatives has been accomplished, demonstrating the feasibility of creating mixed halogen patterns on the indole ring. researchgate.net A five-step synthesis starting from a commercially available aniline (B41778) derivative can yield a 5-chloro-4-fluoro-indole-2-carboxylic acid, which is a key intermediate for more complex molecules. researchgate.net Thallation of N-formylindoline has also been used as a key reaction to synthesize 7-substituted (Cl, Br, I) indoles. researchgate.net While these methods have been applied to different indole precursors, they represent viable strategies for the further halogenation of this compound, potentially at the C2, C3, or C6 positions, depending on the reaction conditions and directing groups.

Alkylation: Alkylation of the indole core can occur at either carbon or nitrogen atoms. Direct C2–H alkylation of indoles can be driven by the photochemical activity of halogen-bonded complexes, offering a method to introduce alkyl groups at the C2 position. beilstein-journals.org Another approach involves the lithiation of the indole, for example at the C2 position using sec-BuLi, followed by quenching with an electrophile like iodoethane (B44018) to install an ethyl group. nih.gov The Gassman indole synthesis, though a ring-formation method, involves intermediates that highlight the reactivity of the indole core toward alkylation. luc.edu

Below is a table summarizing potential halogenation and alkylation reactions on the this compound scaffold based on established methods for other indole derivatives.

| Reaction Type | Reagent(s) | Potential Product(s) on this compound | Reference Method |

| C3-Chlorination | N-Chlorosuccinimide (NCS) | 3,5-Dichloro-4,7-dimethyl-1H-indole | nih.gov |

| C3-Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-5-chloro-4,7-dimethyl-1H-indole | nih.gov |

| C2-Ethylation | 1. sec-BuLi 2. Iodoethane | 5-Chloro-2-ethyl-4,7-dimethyl-1H-indole | nih.gov |

| C2-Alkylation (Photochemical) | α-iodosulfone, DABCO, light (λ = 456 nm) | 2-Alkyl-5-chloro-4,7-dimethyl-1H-indole | beilstein-journals.org |

Derivatives with Varied Substituents at the Nitrogen (N-1) Position

The nitrogen atom at the N-1 position of the indole ring is a key site for derivatization, often accomplished through alkylation, acylation, or sulfonylation. The presence of the N-H proton allows for deprotonation with a suitable base, followed by reaction with an electrophile.

Commonly, N-alkylation is achieved using an alkyl halide in the presence of a base. For instance, N-methylation can be carried out using sodium hydride (NaH) to deprotonate the indole nitrogen, followed by the addition of methyl iodide (CH₃I). nih.gov More complex alkyl groups can be introduced using similar methods, such as reacting the indole with ethyl chloroacetate (B1199739) in the presence of a base like triethylamine (B128534) to yield N-substituted indole-acetic acid derivatives after hydrolysis. arkat-usa.org

Protection of the indole nitrogen is a frequent strategy in multi-step syntheses. The N-H group can be protected with a benzenesulfonyl group, which can be later removed. nih.gov Another common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be introduced by reacting the indole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. nih.gov These reactions are fundamental for controlling regioselectivity in subsequent functionalization steps.

The table below illustrates various N-1 substitution reactions applicable to this compound.

| Substitution Type | Reagent(s) | Product Class | Reference Method |

| N-Methylation | NaH, CH₃I | N-Methyl indole | nih.gov |

| N-Alkoxycarbonylation | Ethyl Chloroformate | N-Ethoxycarbonyl indole | arkat-usa.org |

| N-Sulfonylation | Phenylsulfonyl chloride, Base | N-Phenylsulfonyl indole | nih.gov |

| N-Boc Protection | (Boc)₂O, NaH | N-Boc indole | nih.gov |

| N-Alkylation (PTC) | Alkyl Bromide, K₂CO₃, TBAB | N-Alkyl indole | researchgate.net |

Functionalization at Peripheral Positions (e.g., Indole-2-carboxamides)

The indole scaffold can be functionalized at its peripheral carbon positions, particularly at C2 and C3, to generate a wide range of derivatives, including the medicinally relevant indole-2-carboxamides.

The synthesis of indole-2-carboxamides often begins with the corresponding indole-2-carboxylic acid or its ester. A series of 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives have been prepared and evaluated for biological activity. nih.gov The general synthesis involves coupling a 5-chloroindole-2-carboxylic acid with a desired amine. nih.gov For example, N-(1-(Adamantan-1-yl)ethyl)-5-chloro-1H-indole-2-carboxamide was synthesized from 5-chloroindole-2-carboxylic acid and rimantadine (B1662185) hydrochloride. nih.gov These amide coupling reactions are typically facilitated by standard coupling agents.

Beyond C2, other positions can be functionalized. Palladium-catalyzed reactions are powerful tools for C-H functionalization. researchgate.net For example, C4-arylation of unprotected 3-formylindoles has been achieved using a palladium catalyst system with an amino acid as a transient directing group. acs.org This highlights the potential for functionalizing the benzene (B151609) ring portion of the this compound, although the existing methyl groups would influence the regioselectivity. The C3 position can also be targeted; for instance, C3-formyl indoles can undergo further reactions to build more complex structures. nih.gov

The following table provides examples of derivatives resulting from functionalization at peripheral positions.

| Derivative Class | Key Precursor | Example Substituent/Functionalization | Reference |

| Indole-2-carboxamide | This compound-2-carboxylic acid | N-Aryl group | nih.gov |

| Indole-2-carboxamide | This compound-2-carboxylic acid | N-(1-(Adamantan-1-yl)ethyl) | nih.gov |

| C2-Allylated Indole | 5-Chloro-3-iodo-4,7-dimethyl-1H-indole | Introduction of an allyl group at C2 | rsc.org |

| C4-Arylated Indole | 5-Chloro-3-formyl-4,7-dimethyl-1H-indole | Introduction of an aryl group at C4 | acs.org |

Preparation of Indoline (B122111) and other Saturated Indole Analogues

The reduction of the indole double bond system yields the corresponding indoline (2,3-dihydroindole) or, with further reduction, a tetrahydroindole. These saturated analogues possess different conformational properties and reactivity compared to the parent aromatic indole.

The reduction of an indole to an indoline is a common transformation. While specific protocols for this compound are not detailed in the provided sources, general methods are well-established. Catalytic hydrogenation using catalysts like palladium on carbon is a standard method for indole reduction. Strong reducing agents used in other indole syntheses, such as Raney nickel with hydrazine (B178648) hydrate, could also potentially reduce the indole ring system under forcing conditions. orgsyn.org The Gassman synthesis employs Raney-nickel for desulfurization, a reduction process that is compatible with the indole core. luc.edu The synthesis of 7-halo-indoles has been achieved through the thallation of N-formylindoline, followed by halogenation and subsequent dehydrogenation to the indole, demonstrating the reversible nature of the indole-indoline transformation. researchgate.net

The synthesis of 4,5,6,7-tetrahydroindol-4-ones provides a scaffold for building further heterocyclic structures and represents a class of partially saturated indole analogues. nih.gov These compounds can be synthesized and subsequently functionalized to create more complex polyheterocyclic systems. nih.gov

| Analogue Type | Synthetic Approach | Key Reagents/Conditions | Reference Method |

| Indoline | Reduction of Indole | Catalytic Hydrogenation (e.g., Pd/C, H₂) | General Method |

| Indoline | Reduction of Indole | Raney Nickel, Hydrazine Hydrate | orgsyn.org |

| Indole from Indoline | Dehydrogenation of Indoline | Palladium Dichloride, Methanol/Triethylamine | researchgate.net |

| Tetrahydroindolone | Cyclization/Annulation | Various (e.g., from 1,4-diketones) | nih.gov |

Synthesis of Indole-Fused Heterocyclic Systems

The indole nucleus of this compound can serve as a building block for the construction of larger, fused heterocyclic systems. These reactions often involve forming new rings by utilizing the N-H and C-H bonds of the indole's pyrrole (B145914) ring.

One approach is through multicomponent reactions. For example, indoles can react with formaldehyde (B43269) and an amino hydrochloride to assemble indole-fused seven-membered heterocycles like oxadiazepines and thiadiazepines under mild conditions. nih.gov Another prominent fused system is the β-carboline (a pyrido[3,4-b]indole), which can be synthesized from indole precursors. The Pictet-Spengler reaction, condensing tryptophan (an indole derivative) with an aldehyde, is a classic route to tetrahydro-β-carbolines, which can then be oxidized to the aromatic β-carboline. beilstein-journals.org More directly, indole-2-carboxamides can undergo ruthenium-catalyzed annulation with bicycloalkenes to yield β-carboline-1-one derivatives. researchgate.net Similarly, pyrido[3,4-b]indol-1-ones have been synthesized from 3-(2-methoxyvinyl)-indole-2-carboxamide precursors. nih.gov

Indoles can also be used to construct quinazolin-4(3H)-ones. This can be achieved via an iodine-promoted oxidative cleavage of the C2-C3 bond of the indole followed by intermolecular cyclization with an anthranilamide. nih.govrsc.org Furthermore, 4,5,6,7-tetrahydroindol-4-ones can be functionalized and cyclized to form various fused systems, such as pyrazoles and isoxazoles, by reacting with reagents like hydrazine or hydroxylamine. nih.gov

| Fused System | Synthetic Strategy | Key Reagents/Intermediates | Reference |

| Indole-fused Oxadiazepine | Multicomponent Reaction | Formaldehyde, Amino hydrochloride | nih.gov |

| β-Carboline (Pyrido[3,4-b]indole) | Pictet-Spengler Reaction | Aldehyde, Tryptophan derivative | beilstein-journals.org |

| β-Carboline-1-one | Annulation of Indole-2-carboxamide | Bicycloalkene, Ruthenium catalyst | researchgate.net |

| Quinazolin-4(3H)-one | Oxidative Cyclization | Iodine, Anthranilamide | rsc.org |

| Fused Pyrazole | Cyclization of Tetrahydroindolone | Ethyl formate, Hydrazine | nih.gov |

Applications in Advanced Organic Synthesis and Materials Science Non Biological Focus

Utility as Versatile Building Blocks for Complex Organic Architectures

The 5-Chloro-4,7-dimethyl-1H-indole structure is a valuable starting point for the synthesis of more complex organic molecules. The indole (B1671886) core itself is a rich platform for chemical modification. The presence of a chloro substituent at the 5-position and two methyl groups at the 4- and 7-positions introduces specific electronic and steric features that can be strategically exploited.

The indole ring is inherently electron-rich, making it susceptible to electrophilic substitution, most commonly at the C3 position due to the stabilization of the intermediate. The substituents on the benzene (B151609) ring of this compound modulate this reactivity. The methyl groups are electron-donating, further activating the ring system towards electrophilic attack. Conversely, the chlorine atom is an electron-withdrawing group via induction but can also donate electron density through resonance. This combination of substituents can lead to regioselective reactions, allowing for the controlled construction of intricate molecular frameworks.

While specific examples for this compound are not extensively documented in publicly available literature, the general principles of indole chemistry suggest its utility. For instance, related 5-chloroindole (B142107) derivatives are frequently employed as building blocks in the synthesis of various molecules. nih.gov The nitrogen atom of the indole ring can also be functionalized, providing another handle for building larger structures. This versatility makes substituted indoles, including this compound, key intermediates in the preparation of complex heterocyclic systems.

Development of Novel Synthetic Methodologies Leveraging the Indole Core Reactivity

The unique reactivity of the indole nucleus has been a playground for the development of new synthetic methods. Methodologies such as the Fischer, Gassman, and Leimgruber-Batcho indole syntheses are foundational in heterocyclic chemistry. journalijar.comluc.edu The development of one-pot synthesis methods for substituted indoles, for example, highlights the ongoing efforts to improve efficiency and reduce by-products. journalijar.com

The reactivity of the C-H bonds in the indole ring, particularly at the C3 position, allows for various coupling reactions. For instance, iodine-promoted oxidative cleavage of indoles has been developed as a method for amide bond formation, leading to the synthesis of quinazolin-4(3H)-ones and tryptanthrins. nih.gov The C3 position of the indole is highly nucleophilic and readily reacts with electrophiles. nih.gov

Furthermore, the halogen substituent on the this compound scaffold provides a reactive site for transition-metal-catalyzed cross-coupling reactions. Halogenated indoles can serve as valuable intermediates for expanding structural diversity through reactions like Suzuki-Miyaura, Stille, and Sonogashira couplings. sigmaaldrich.com This allows for the introduction of a wide range of functional groups, further extending the synthetic utility of the parent molecule. The development of such methodologies using this compound as a substrate would enable the creation of diverse molecular libraries for various applications.

Exploration of Non-Linear Optical (NLO) Properties of Indole Derivatives

Materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. Organic molecules, particularly those with extended π-conjugated systems and significant charge asymmetry, are promising candidates for NLO materials. researchgate.net Indole and its derivatives possess a π-conjugated system and can be functionalized to enhance their NLO response. researchgate.netresearchgate.net

For a molecule to exhibit NLO activity, it typically requires a non-centrosymmetric structure and a large first-order hyperpolarizability (β). researchgate.net These properties are often associated with intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-bridge. researchgate.netresearchgate.net

While there is no specific research available on the NLO properties of this compound itself, its structural features suggest that its derivatives could be engineered to be NLO-active. The indole ring can act as a π-bridge and an electron donor. By introducing a strong electron-withdrawing group at a suitable position, for example at the C3 position, a potent D-π-A (donor-π-acceptor) system could be created. The existing chloro and methyl substituents would further modulate the electronic properties of this system. Theoretical studies using Density Functional Theory (DFT) on other indole derivatives have shown that high dipole moments, linear polarizability, and first-order hyperpolarizability values are indicative of good NLO behavior. researchgate.netresearchgate.net Similar computational and experimental investigations on derivatives of this compound could reveal their potential in this field.

Integration into Advanced Materials and Functional Molecules (excluding any biological context)

The chemical properties of this compound make it a candidate for incorporation into various advanced materials where its specific structure can impart desired functions.

One potential application is in the development of corrosion inhibitors. Indole derivatives have been shown to be effective in protecting metals from corrosion. For example, a 5-chloro-1H-indole-2,3-dione derivative demonstrated significant inhibition of mild steel corrosion in an acidic medium. The mechanism of inhibition often involves the adsorption of the indole compound onto the metal surface, forming a protective layer. The electron-rich nature of the indole ring and the presence of heteroatoms facilitate this adsorption.

Furthermore, the indole scaffold is known for its fluorescence properties. sigmaaldrich.com This opens up possibilities for using derivatives of this compound as fluorescent probes or as components in organic light-emitting diodes (OLEDs). The emission properties can be tuned by modifying the substituents on the indole ring.

The ability of the chloro-substituted indole to participate in polymerization reactions, either through electropolymerization of the indole ring or through cross-coupling reactions at the chloro position, suggests its potential use in creating novel polymers with tailored electronic and optical properties. researchgate.net These materials could find applications in sensors, organic electronics, and other advanced technologies.

Q & A

Q. Table 1: Comparative Synthetic Yields for Halogenated Indoles

| Substituents | Method | Yield (%) | Reference |

|---|---|---|---|

| 5-Cl, 4,7-diMe | Pd-catalyzed coupling | 42–65 | |

| 5-Cl, 7-I | Electrophilic iodination | 78 | |

| 5-Cl, 3-Me, 1-Ph | Friedel-Crafts alkylation | 55 |

Q. Table 2: Key Crystallographic Data for Related Indoles

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Refinement R-factor |

|---|---|---|---|---|---|---|

| 5-Cl-4,6-diMeO-pyrimidine | P21/n | 5.066 | 12.775 | 12.587 | 94.06 | 0.0597 |

| 5-Cl-2,3-diMe-indole | P1̄ | 7.201 | 9.874 | 10.332 | 89.3 | 0.048 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.